5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants under reflux in solvents such as butanol (BuOH) with sodium methoxide (MeONa) as a base . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., xylene, ethanol), bases (e.g., sodium methoxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as protein kinases. It inhibits the activity of tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . This inhibition leads to the disruption of signaling pathways involved in cell growth and division, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are known for their tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are synthesized from similar precursors and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4O2/c1-27-17-9-6-15(7-10-17)5-8-16-11-12-22-19-18(16)20(26)24-21(23-19)25-13-3-2-4-14-25/h5-12H,2-4,13-14H2,1H3,(H,22,23,24,26)/b8-5+ |
InChI Key |
BCPDSCWTIKOWDJ-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 |
Origin of Product |
United States |
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